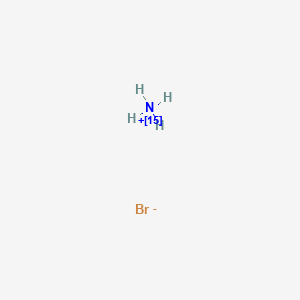
azanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium bromide, also known as ammonium bromide, is an inorganic compound with the chemical formula NH₄Br. It is a white crystalline solid that is highly soluble in water. Azanium bromide is commonly used in various applications, including as a flame retardant, in photography, and in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanium bromide can be synthesized through the reaction of ammonia (NH₃) with hydrobromic acid (HBr). The reaction is as follows:
NH3+HBr→NH4Br
This reaction is typically carried out in an aqueous solution at room temperature. The resulting azanium bromide can be crystallized by evaporating the water.
Industrial Production Methods
In industrial settings, azanium bromide is produced by reacting ammonia gas with hydrogen bromide gas. The gases are combined in a controlled environment, and the resulting azanium bromide is collected as a solid. This method allows for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Azanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: Azanium bromide can participate in substitution reactions where the bromide ion (Br⁻) is replaced by another anion.
Oxidation-Reduction Reactions: Azanium bromide can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO₃), which reacts with azanium bromide to form silver bromide (AgBr) and ammonium nitrate (NH₄NO₃).
Oxidation-Reduction Reactions: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize azanium bromide, while reducing agents like zinc (Zn) can reduce it.
Major Products Formed
Substitution Reactions: Silver bromide (AgBr) and ammonium nitrate (NH₄NO₃).
Oxidation-Reduction Reactions: Various products depending on the specific reagents and conditions used.
Scientific Research Applications
Azanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a source of bromide ions.
Biology: Azanium bromide is used in the preparation of buffer solutions and in certain biochemical assays.
Medicine: It is used in the formulation of certain pharmaceuticals and as a sedative in veterinary medicine.
Industry: Azanium bromide is used in the production of photographic chemicals, flame retardants, and in the synthesis of other bromine compounds.
Mechanism of Action
Azanium bromide exerts its effects primarily through the release of bromide ions (Br⁻) in aqueous solutions. These bromide ions can interact with various molecular targets and pathways, depending on the specific application. For example, in pharmaceuticals, bromide ions can act as sedatives by affecting the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Sodium bromide (NaBr): Similar to azanium bromide, sodium bromide is also a source of bromide ions and is used in similar applications.
Potassium bromide (KBr): Another bromide salt with similar uses in photography, medicine, and as a reagent in chemical reactions.
Uniqueness
Azanium bromide is unique in its ability to release ammonium ions (NH₄⁺) in addition to bromide ions (Br⁻). This dual release makes it particularly useful in applications where both ions are needed, such as in certain buffer solutions and biochemical assays.
Properties
Molecular Formula |
BrH4N |
|---|---|
Molecular Weight |
98.94 g/mol |
IUPAC Name |
azanium;bromide |
InChI |
InChI=1S/BrH.H3N/h1H;1H3/i;1+1 |
InChI Key |
SWLVFNYSXGMGBS-IEOVAKBOSA-N |
Isomeric SMILES |
[15NH4+].[Br-] |
Canonical SMILES |
[NH4+].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















